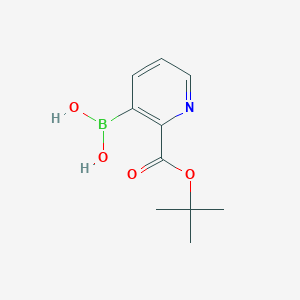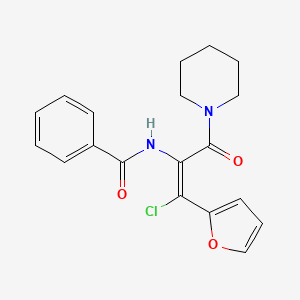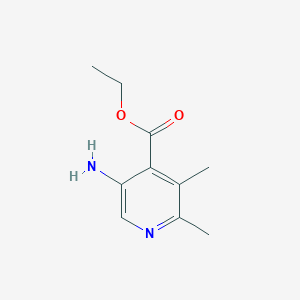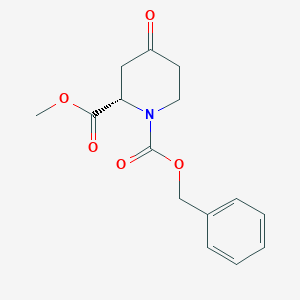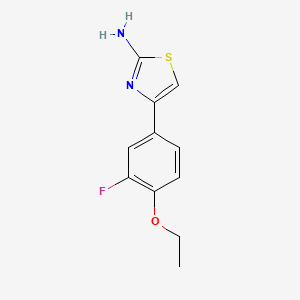![molecular formula C16H12ClNOS B11773100 3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide](/img/structure/B11773100.png)
3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide: is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by the presence of a chlorine atom at the 3rd position, a methyl group at the 6th position, and a phenyl group attached to the nitrogen atom of the carboxamide group. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid with aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions and reduce the reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain kinases and is being explored for its therapeutic potential in treating diseases like cancer .
Medicine: The compound is investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is a candidate for drug development due to its ability to interact with specific biological targets .
Industry: In the industrial sector, this compound is used in the development of new materials, including organic semiconductors and light-emitting diodes (LEDs) .
Wirkmechanismus
The mechanism of action of 3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to the active site of enzymes, inhibiting their activity. For example, it can inhibit kinases by competing with ATP for binding to the enzyme’s active site. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
- 3-Chloro-6-methylbenzo[b]thiophene-2-carboxamide
- 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylate
Comparison: While these compounds share a similar core structure, the presence of different functional groups (e.g., carboxylic acid, carboxamide, carboxylate) can significantly influence their chemical reactivity and biological activity. 3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide is unique due to the presence of the phenyl group attached to the nitrogen atom, which can enhance its binding affinity to biological targets and improve its pharmacokinetic properties .
Eigenschaften
Molekularformel |
C16H12ClNOS |
|---|---|
Molekulargewicht |
301.8 g/mol |
IUPAC-Name |
3-chloro-6-methyl-N-phenyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H12ClNOS/c1-10-7-8-12-13(9-10)20-15(14(12)17)16(19)18-11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
InChI-Schlüssel |
XWSPVEZHUAKCKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11773023.png)
![4-Chloro-N-furan-2-ylmethyl-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B11773034.png)
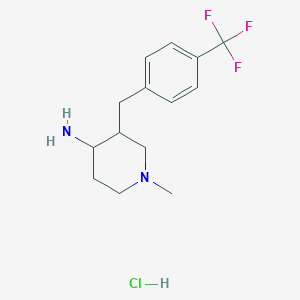
![7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B11773051.png)
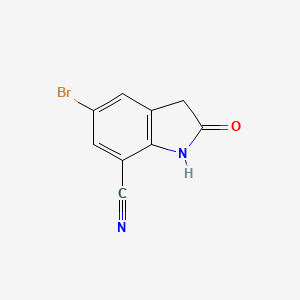
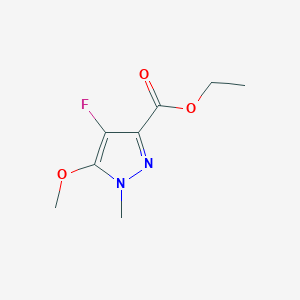
![Methyl 2-(5-hydroxy-1-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-1H-pyrazol-3-yl)acetate](/img/structure/B11773062.png)

